N-octylhexonamide
Description
Contextualization of N-octylhexonamide within Contemporary Amide Chemistry and Material Science.
This compound, a member of the N-alkyl-substituted amide family, holds a significant position in the fields of amide chemistry and material science. researchgate.net Amides are fundamental functional groups in organic chemistry and are integral to the structure of proteins, forming the peptide bonds that link amino acids. libretexts.org The study of amides, including their synthesis and reactivity, is a cornerstone of contemporary organic chemistry. researchgate.netorganic-chemistry.org
In material science, the unique properties of amides are leveraged to create novel materials. The amphiphilic nature of molecules like this compound, which possess both hydrophilic and hydrophobic regions, allows them to self-assemble into organized structures such as micelles and nanofibrous materials. vulcanchem.com This self-assembly is crucial for applications in areas like drug delivery and the development of advanced materials with tailored properties. vulcanchem.comsolubilityofthings.com The exploration of dye structure-property relationships at the molecular level has also opened up new applications in fields like solar cells and biological imaging. boisestate.edu
Historical Perspective on this compound and Related Hexonamide Derivatives in Academic Inquiry.
The investigation of amides and their derivatives has a long history in chemical research. The development of multicomponent reactions has been a significant focus for both academic and industrial researchers, aiming to generate libraries of diverse compounds. uni-koeln.de Research into hexanamide (B146200) derivatives has explored their synthesis and properties for various applications. For instance, N,N'-Di octyl hexanamide (DOHA) has been identified as a potential alternative extractant in nuclear solvent extraction processes. researchgate.net
Studies on related compounds have provided valuable insights. For example, research on N-alkyl-substituted amides has investigated the impact of alkyl chain length on their biological activity. researchgate.net Furthermore, the synthesis of various hexanamide derivatives has been pursued to explore their potential in different fields. For instance, N-(4-(3-oxotiomorpholin)phenyl) hexanamide has been synthesized and evaluated for its cytotoxic effects on cancer cell lines. scielo.br The study of morphinan (B1239233) derivatives, including those with hexanamide moieties, has also been a significant area of research in the development of new therapeutic agents. oup.com
Significance of Comprehensive Investigation of this compound: Addressing Current Research Gaps and Future Academic Trajectories.
A thorough investigation of this compound is crucial for several reasons. While research has been conducted on related compounds, there are still gaps in our understanding of the specific properties and potential applications of this compound. A comprehensive study would provide valuable data on its physicochemical characteristics, which is essential for predicting its behavior in various systems. researchgate.net
Future research should focus on several key areas. The development of green and sustainable synthetic methods for amides is a critical objective in modern chemistry. chemrxiv.org Exploring the full potential of this compound in material science, particularly in the creation of self-assembling systems and functional materials, warrants further investigation. Additionally, understanding the structure-activity relationships of this compound and its derivatives could lead to the design of new molecules with specific biological or material properties. researchgate.net The continued exploration of amide chemistry will undoubtedly lead to new discoveries and applications. researchgate.net
Scope and Structure of the Scholarly Review on this compound.
This scholarly review aims to provide a focused and in-depth analysis of the chemical compound this compound. The review is structured to cover the fundamental aspects of the compound, including its synthesis, chemical properties, and potential applications based on current academic research. The content will adhere strictly to the outlined sections, providing a thorough and scientifically accurate overview of this compound without delving into topics outside the specified scope.
Interactive Data Table: Physicochemical Properties of Related Amides
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| N-ethyl-N-octyl-hexanamide | C16H33NO | 255.4393 | - |
| N-Octyl-D-gluconamide | C14H29NO6 | 307.38300 | 631.5 at 760 mmHg |
| 6-(Morpholin-4-yl)-N-octyl-hexanamide | C18H36N2O2 | - | 225–230 at 0.2 kPa |
Note: Data is compiled from various sources for comparative purposes. vulcanchem.comnist.govshd.org.rs
Structure
3D Structure
Properties
IUPAC Name |
2,3,4,5,6-pentahydroxy-N-octylhexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29NO6/c1-2-3-4-5-6-7-8-15-14(21)13(20)12(19)11(18)10(17)9-16/h10-13,16-20H,2-9H2,1H3,(H,15,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMBZDQOFPBYBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(=O)C(C(C(C(CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501316415 | |
| Record name | N-Octylhexonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501316415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330628-23-4 | |
| Record name | N-Octylhexonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=330628-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Octylhexonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501316415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of N Octylhexonamide
Established Synthetic Routes to N-octylhexonamide
The formation of this compound is primarily achieved through amidation reactions, a fundamental transformation in organic synthesis.
Amidation Reactions for this compound Formation: Reagents and Catalytic Systems
The most common approach to synthesizing this compound involves the reaction of hexanoic acid or its derivatives with octylamine (B49996). A variety of reagents and catalytic systems can be employed to facilitate this transformation.
One widely used method is the activation of hexanoic acid with a coupling agent, such as a carbodiimide. unive.it This in-situ activation forms a highly reactive O-acylisourea intermediate, which readily undergoes nucleophilic attack by octylamine to yield the desired amide. Common carbodiimides used for this purpose include dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC). The general mechanism involves the formation of the amide bond and a corresponding urea (B33335) byproduct. unive.it
Alternatively, hexanoyl chloride, a more reactive derivative of hexanoic acid, can be reacted with octylamine in the presence of a base to neutralize the hydrochloric acid byproduct. This method, known as the Schotten-Baumann reaction, is often high-yielding but requires careful handling of the corrosive acyl chloride.
Catalytic systems for the direct amidation of hexanoic acid with octylamine are also being explored to avoid the stoichiometric use of coupling agents and the generation of byproducts. These systems often involve boric acid derivatives or transition metal catalysts that can activate the carboxylic acid.
Optimization of Reaction Parameters and Yields in this compound Synthesis
The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters that are typically adjusted include temperature, reaction time, solvent, and the stoichiometry of the reactants and any catalysts or coupling agents.
For instance, in carbodiimide-mediated couplings, the reaction is often carried out at room temperature to minimize side reactions. The choice of solvent can also influence the reaction rate and the ease of product isolation. Non-polar aprotic solvents are frequently employed. Batch sorption studies have been conducted to optimize conditions in related systems, highlighting the importance of factors like concentration. researchgate.net
The following table provides a hypothetical representation of how reaction parameters can be optimized for the synthesis of this compound.
| Entry | Coupling Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DCC | - | Dichloromethane | 25 | 12 | 85 |
| 2 | EDCI | HOBt | Acetonitrile | 25 | 8 | 92 |
| 3 | T3P | Pyridine | Tetrahydrofuran | 50 | 6 | 95 |
| 4 | Boric Acid | - | Toluene (reflux) | 110 | 24 | 78 |
This table is illustrative and based on general principles of amidation reactions.
Chemo-, Regio-, and Stereoselective Approaches in this compound Formation
While this compound itself is an achiral molecule, the principles of chemo-, regio-, and stereoselectivity become critical when synthesizing more complex analogs or derivatives that may contain other functional groups or stereocenters.
For example, if the hexanoyl or octyl chain contained a hydroxyl group, chemoselective amidation without protecting the alcohol would be a significant challenge. This would require a catalytic system that selectively activates the carboxylic acid over the alcohol.
In cases where stereocenters are present, as seen in the synthesis of related compounds like (2R,3S,4R,5R)-N-Dodecyl-2,3,4,5,6-pentahydroxyhexanamide, maintaining the stereochemical integrity throughout the synthesis is paramount. bldpharm.com This often necessitates the use of chiral catalysts or auxiliaries and mild reaction conditions to prevent epimerization.
Novel and Sustainable Synthetic Strategies for this compound Analogs and Derivatives
In line with the growing emphasis on environmentally friendly chemical processes, novel and sustainable strategies for the synthesis of this compound and its derivatives are being developed.
Green Chemistry Principles and Methodologies in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound focuses on reducing waste, using less hazardous chemicals, and improving energy efficiency. This includes the development of catalytic direct amidation methods that avoid the use of stoichiometric coupling agents, which generate significant amounts of byproduct. unive.it
Another green approach is the use of renewable starting materials. For instance, hexanoic acid can be derived from biomass sources. The use of safer, more environmentally benign solvents or even solvent-free reaction conditions is also a key aspect of green synthesis.
Continuous Flow Chemistry and Microreactor Applications for this compound
Continuous flow chemistry, utilizing microreactors, offers several advantages for the synthesis of this compound. These systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, enabling rapid and efficient reactions.
This technology can also improve the safety of the synthesis, particularly when using hazardous reagents like acyl chlorides, as only small amounts of the reactants are present in the reactor at any given time. While specific applications to this compound are still emerging, the use of continuous flow for amide bond formation is a well-established and promising area of research.
Biocatalytic Routes and Enzymatic Synthesis of this compound
The enzymatic synthesis of amides, including this compound, presents a green and highly selective alternative to traditional chemical methods. Lipases are the most commonly employed enzymes for this transformation due to their broad substrate specificity and ability to function in non-aqueous environments, which helps to shift the reaction equilibrium towards synthesis.
The theoretical biocatalytic synthesis of this compound would involve the condensation of a hexonic acid or its ester derivative with octylamine. The reaction is typically catalyzed by an immobilized lipase (B570770) to facilitate enzyme recovery and reuse.
Key Enzymes and Reaction Conditions:
| Enzyme | Substrates | Solvent System | Temperature (°C) | Potential Yield |
| Novozym 435 (Candida antarctica lipase B) | Hexonic acid, Octylamine | Toluene | 40-60 | Moderate to High |
| Lipozyme TL IM (Thermomyces lanuginosus lipase) | Methyl hexonate, Octylamine | Heptane | 50-70 | Moderate |
| Pseudomonas cepacia lipase | Ethyl hexonate, Octylamine | Acetonitrile | 30-50 | Moderate |
This table is illustrative and based on general lipase-catalyzed amidation reactions. Specific yields for this compound are not documented.
The primary advantage of this enzymatic approach is the exceptional chemo- and regioselectivity, which would be critical in preserving the stereochemistry and protecting the multiple hydroxyl groups of the hexonamide core without the need for extensive protection-deprotection steps common in classical organic synthesis. The reaction typically proceeds under mild conditions, reducing the risk of side reactions and thermal degradation.
Functionalization and Post-Synthetic Modification of this compound
The unique structure of this compound offers multiple sites for post-synthetic modification, allowing for the tuning of its physicochemical properties. These modifications can be targeted at either the N-octyl chain or the hexonamide core.
The N-octyl chain, being a simple alkyl group, is relatively inert. However, functionalization can be introduced, typically at the terminal end or along the chain if starting with a pre-functionalized octylamine.
Potential Derivatization Reactions:
Terminal Functionalization: If a starting material like 8-bromooctylamine is used in the initial synthesis, the terminal bromine atom can be substituted with various nucleophiles to introduce functionalities such as azides, thiols, or additional amino groups.
Chain Modification: While direct C-H activation on the alkyl chain is challenging, radical-based reactions could potentially introduce halogens or other functional groups, though selectivity would be a significant hurdle.
The hexonamide core, with its multiple hydroxyl groups, is the primary site for functionalization. These hydroxyl groups can undergo a variety of well-established chemical transformations.
Key Functionalization Reactions of the Hexonamide Core:
| Reaction Type | Reagents | Functional Group Introduced |
| Esterification | Acyl chlorides, Carboxylic anhydrides | Ester |
| Etherification | Alkyl halides (e.g., Williamson ether synthesis) | Ether |
| Oxidation | Mild oxidizing agents (e.g., PCC, DMP) | Ketone, Aldehyde |
| Acetylation | Acetic anhydride, Pyridine | Acetate esters |
These modifications can dramatically alter the solubility, polarity, and hydrogen-bonding capabilities of the this compound molecule. For instance, acetylation of the hydroxyl groups would render the molecule more lipophilic.
The polyhydroxy nature of the hexonamide core makes this compound a suitable monomer for the synthesis of various polymeric materials.
Polymerization Strategies:
Polyesters: The hydroxyl groups can react with difunctional acyl chlorides or dicarboxylic acids to form polyesters. The resulting polymers would have the this compound units as part of the polymer backbone.
Polyurethanes: Reaction with diisocyanates would lead to the formation of polyurethanes, creating materials with a wide range of potential properties, from rigid plastics to flexible elastomers, depending on the chosen diisocyanate.
Polyethers: Under appropriate conditions, the hydroxyl groups could be used to form polyethers, though this is generally a less common approach for polyol-based monomers compared to polyesterification or polyurethane formation.
The incorporation of the chiral, hydrophilic hexonamide core into a polymer backbone could impart unique properties such as biodegradability, biocompatibility, and specific recognition capabilities, making such materials potentially interesting for biomedical or materials science applications. However, it must be reiterated that the synthesis and characterization of such this compound-based polymers have not been reported in the scientific literature.
Advanced Spectroscopic and Structural Elucidation Studies of N Octylhexonamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for N-octylhexonamide Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for elucidating the detailed atomic-level structure and dynamics of this compound in both solution and the solid state. nih.govacdlabs.com
Multi-dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Assignments
Multi-dimensional NMR techniques are instrumental in the unambiguous assignment of proton (¹H) and carbon (¹³C) resonances in the this compound molecule. emerypharma.comnih.govethz.ch Correlation Spectroscopy (COSY) experiments establish connectivity between adjacent protons, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal one-bond and multiple-bond correlations between protons and carbons, respectively. These methods provide a detailed map of the covalent bond network, which is the foundational step for any subsequent structural analysis. emerypharma.commdpi.com For instance, the correlation between the amide proton and the adjacent protons in the octyl chain and the hexonamide headgroup can be definitively established, providing crucial starting points for conformational analysis.
A representative dataset of assigned chemical shifts for this compound in a given solvent is presented below:
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Amide NH | 7.85 (t) | - |
| C1' (Carbonyl) | - | 174.2 |
| C2' (α-carbon) | 4.15 (m) | 54.8 |
| C1 | 3.25 (q) | 40.1 |
| C2-C7 | 1.2-1.6 (m) | 22.5-31.7 |
| C8 (Terminal Methyl) | 0.88 (t) | 14.1 |
Note: The chemical shifts are hypothetical and for illustrative purposes. Actual values are dependent on solvent and experimental conditions.
Solid-State NMR Spectroscopy for Investigating Polymorphism and Molecular Dynamics
In the solid state, this compound exhibits polymorphism, meaning it can exist in different crystalline forms. researchgate.net Solid-state NMR (ssNMR) spectroscopy is uniquely suited to probe these different polymorphic structures and their associated molecular dynamics. americanpharmaceuticalreview.comnumberanalytics.com Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) provide high-resolution spectra of solid samples, revealing distinct chemical shifts for the carbon and nitrogen atoms in different polymorphs. psu.edujocpr.com
For example, N-octyl-D-gluconamide, a related this compound, is known to exist in at least three polymorphic forms: a head-to-tail monolayer crystal, tail-to-tail bilayer crystallites, and a micellar quadruple helix. researchgate.netpsu.edu ssNMR studies, including Rotational Echo Double Resonance (REDOR), have been employed to measure internuclear distances, which in turn define the molecular conformation within each polymorph. psu.edu These studies reveal significant conformational differences, such as a gauche bend at the C2'–C3' bond in the fiber and bilayer modifications, giving the molecules a sickle-like shape. psu.edu
Molecular dynamics in the solid state, such as rotational and librational motions of different molecular segments, can also be investigated using ssNMR relaxation time measurements and two-dimensional exchange spectroscopy. numberanalytics.commdpi.comrsc.org
Relaxation and Diffusion NMR Studies of this compound in Solution and Gels
As this compound molecules self-assemble to form gels, significant changes in relaxation times are observed, reflecting the restricted motion of the molecules within the gel network. nih.gov Pulsed-field gradient (PFG) NMR techniques can be used to measure the self-diffusion coefficient of this compound. nih.gov A decrease in the diffusion coefficient is a clear indicator of aggregation and the formation of larger structures, such as micelles or fibers, which are the building blocks of the gel.
| Parameter | Dilute Solution | Gel State |
| T₁ (¹H) | ~1-2 s | Shorter |
| T₂ (¹H) | ~0.5-1 s | Much shorter |
| Diffusion Coefficient | High | Low |
Note: The values are qualitative and for illustrative purposes. Actual values depend on concentration, temperature, and the specific gel system.
Vibrational Spectroscopy (FTIR, Raman) for Probing Intermolecular Interactions and Hydrogen Bonding in this compound Systems
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, offers a powerful means to investigate the intermolecular forces, particularly hydrogen bonding, that dictate the self-assembly and structure of this compound systems. edinst.commdpi.com
Analysis of Hydrogen Bonding Networks and Amide I/II Bands
The amide group in this compound is a key player in forming intermolecular hydrogen bonds. FTIR and Raman spectra exhibit characteristic bands associated with the amide group, most notably the Amide I and Amide II bands. msu.eduresearchgate.net
The Amide I band , appearing in the 1600-1700 cm⁻¹ region, is primarily due to the C=O stretching vibration. biorxiv.orgsemanticscholar.org Its frequency is highly sensitive to the strength and nature of hydrogen bonding. A shift to lower wavenumbers is indicative of stronger hydrogen bonding, as the C=O bond is weakened.
The Amide II band , found between 1500 and 1600 cm⁻¹, arises from a combination of N-H in-plane bending and C-N stretching vibrations. biorxiv.orgsemanticscholar.org This band is also sensitive to hydrogen bonding, though generally to a lesser extent than the Amide I band. mit.edu
By analyzing the positions and shapes of these bands, detailed information about the hydrogen-bonding network can be inferred. For example, the presence of multiple peaks or shoulders in the Amide I region can suggest the coexistence of different hydrogen-bonded species or different arrangements within a supramolecular assembly. researchgate.net
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Information Gained |
| Amide I (C=O stretch) | 1600-1700 | Strength and nature of hydrogen bonds |
| Amide II (N-H bend, C-N stretch) | 1500-1600 | Conformation and hydrogen bonding |
| N-H stretch | 3170-3500 | Presence and strength of hydrogen bonds |
Environmental Effects on the Vibrational Modes of this compound
The vibrational modes of this compound are influenced by its local environment, such as the polarity of the solvent or the physical state (solution, gel, or solid). nih.govnih.gov In polar solvents, the amide and hydroxyl groups can form hydrogen bonds with solvent molecules, leading to shifts in the corresponding vibrational bands. wuxibiology.combiorxiv.org
Upon self-assembly into gels or crystallization into solid polymorphs, the formation of extensive and ordered intermolecular hydrogen-bonding networks leads to more significant and specific changes in the FTIR and Raman spectra. researchgate.netmdpi.comnih.gov For instance, the transition from a solution to a gel state is often accompanied by a sharpening and shifting of the Amide I and II bands, reflecting the formation of a more ordered and strongly interacting system. Temperature-dependent studies can also be used to monitor phase transitions and changes in hydrogen bonding strength. mdpi.com
High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation and Isotopic Labeling Studies.
High-resolution mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the structure of this compound.
Tandem mass spectrometry (MS/MS) provides in-depth structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. nationalmaglab.org For this compound, the fragmentation patterns can reveal the sequence of the sugar headgroup and the structure of the alkyl chain.
In the analysis of amides by mass spectrometry, a common fragmentation pathway involves the cleavage of the amide bond (N-CO). nih.gov For α,β-unsaturated amides, this cleavage is particularly favored due to the stability of the resulting aryl acylium cations from extended conjugation. nih.gov While specific MS/MS data for N-octyl-D-gluconamide is not extensively published, the fragmentation of similar N-alkyl-aldonamides can be inferred. The primary fragmentation is expected to occur at the amide bond, leading to the formation of an octylaminium ion and a gluconoyl fragment. Further fragmentation of the gluconoyl portion would likely involve sequential loss of water molecules and other small neutral fragments from the polyhydroxy chain.
Computational studies on similar piperamides have shown that protonation preferentially occurs at the amide nitrogen, which supports the dominant N-CO bond cleavage. nih.gov Isotopic labeling, for instance with ¹⁵N, can be employed to definitively track the fragmentation of the amide group. psu.edu
A generalized fragmentation scheme for this compound is presented below:
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |
| [M+H]⁺ | Octylaminium ion | Gluconoyl moiety |
| [M+H]⁺ | Gluconoyl acylium ion | Octylamine (B49996) |
| Gluconoyl acylium ion | Various smaller fragments | H₂O, CO, etc. |
This table represents a generalized fragmentation pattern for this compound based on known amide fragmentation behaviors.
Gas chromatography-mass spectrometry (GC-MS) is a crucial technique for assessing the purity of this compound samples and identifying any volatile impurities. biotecnosrl.it The sample is first vaporized and separated based on its components' boiling points and interactions with the chromatographic column. gcms.cz Subsequently, the mass spectrometer provides mass information for each separated component, allowing for their identification. uhu-ciqso.es
For this compound, GC-MS analysis would typically involve a derivatization step, such as silylation, to increase its volatility and thermal stability. The resulting chromatogram would show a major peak corresponding to the derivatized this compound, and the purity can be determined by integrating the peak area. Any minor peaks would indicate the presence of impurities, which can be identified by their mass spectra by comparison to spectral libraries like the NIST library. uhu-ciqso.es
A typical GC-MS analysis report for a purified this compound sample would include the following:
| Retention Time (min) | Compound Identity | Peak Area (%) |
| Varies | Derivatized this compound | >98% |
| Varies | Residual starting materials | <1% |
| Varies | Solvent impurities | <1% |
This table is a representative example of GC-MS data for a high-purity this compound sample.
X-ray Diffraction (XRD) and Single-Crystal X-ray Crystallography of this compound.
X-ray diffraction techniques are indispensable for determining the solid-state structure of this compound, providing insights into its crystal packing, polymorphism, and self-assembly.
Single-crystal X-ray diffraction (SC-XRD) allows for the precise determination of the three-dimensional arrangement of atoms within a crystal. tandfonline.com For N-octyl-D-gluconamide, SC-XRD studies have revealed a head-to-tail packing arrangement in its monolayer crystal form (GA I). psu.edu In this arrangement, the molecules are linked by a network of intermolecular hydrogen bonds between the hydroxyl groups of the sugar head and the amide functionalities, forming a stable crystalline lattice. rsc.org
The unit cell parameters for the GA I modification of N-octyl-D-gluconamide have been determined through these studies. The crystal system and space group, along with the dimensions of the unit cell (a, b, c, α, β, γ), provide a fundamental description of the crystal lattice.
| Parameter | Value (for GA I) | Reference |
| Crystal System | Monoclinic | psu.edu |
| Space Group | P2₁ | researchgate.net |
| a (Å) | Specific values not available in search results | |
| b (Å) | Specific values not available in search results | |
| c (Å) | Specific values not available in search results | |
| β (°) | Specific values not available in search results |
This table summarizes the known crystallographic information for the GA I polymorph of N-octyl-D-gluconamide. Specific unit cell dimensions were not available in the provided search results.
N-octyl-D-gluconamide is known to exhibit structural polymorphism, meaning it can exist in different crystalline forms, each with a distinct molecular arrangement and physical properties. psu.edu Three main modifications have been identified: a head-to-tail monolayer crystal (GA I), tail-to-tail bilayer crystallites (GA II), and a micellar quadruple helix (GA III). psu.eduarxiv.org
The GA I form is obtained by crystallization from ethanol (B145695). psu.edu The GA II form can be prepared by tempering the GA I form at elevated temperatures (e.g., 80 °C). psu.edu The GA III modification is formed in bulk water and can be isolated by lyophilization. psu.edu These different polymorphs arise from the flexible nature of the molecule and the various ways in which the molecules can pack together, driven by a delicate balance of hydrogen bonding, van der Waals interactions, and hydrophobic effects. The phase transitions between these forms can be studied using techniques like differential scanning calorimetry (DSC) and temperature-dependent X-ray diffraction.
| Polymorph | Description | Formation Condition |
| GA I | Head-to-tail monolayer crystal | Crystallization from ethanol psu.edu |
| GA II | Tail-to-tail bilayer crystallites | Tempering of GA I at 80 °C psu.edu |
| GA III | Micellar quadruple helix | Formed in bulk water, isolated by lyophilization psu.edu |
This table outlines the different known polymorphs of N-octyl-D-gluconamide and their formation conditions.
Small-Angle X-ray Scattering (SAXS) is a powerful technique for studying the size, shape, and arrangement of nanoscale structures, such as the aggregates formed by this compound in solution. In aqueous solutions, N-octyl-D-gluconamide self-assembles into various structures, including micelles and nanofibers, depending on factors like concentration and temperature. arxiv.org
SAXS studies have shown that at lower temperatures, N-octyl-D-gluconamide forms twisted nanofibers. arxiv.org As the temperature increases, these nanofibers can coexist with micelles, leading to the formation of a hydrogel. arxiv.org The SAXS patterns provide information about the characteristic length scales of these aggregates, such as the diameter of the nanofibers or the size of the micelles. For instance, in a wet-spun gel of a similar compound, N-heptyl-D-galactonamide, SAXS revealed a well-defined lamellar organization with a spacing of 35.1 Å. researchgate.net
| Aggregate Structure | Technique | Key Findings | Reference |
| Twisted Nanofibers | SAXS, Cryo-TEM | Thermodynamic phase below 14 °C arxiv.org | arxiv.org |
| Micelles | SAXS, Rheology | Coexist with nanofibers between 14-33 °C, forming a hydrogel arxiv.org | arxiv.org |
| Quadruple Helix | Electron Microscopy | Formed from the intertwining of long fiber structures psu.edu | psu.edu |
This table summarizes the different aggregate structures of N-octyl-D-gluconamide observed through various techniques.
Computational and Theoretical Chemistry Approaches for N Octylhexonamide Investigations
Quantum Chemical Calculations (DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By solving approximations of the Schrödinger equation, DFT can provide insights into molecular geometry, energy levels, and various chemical properties.
Frontier Molecular Orbital (FMO) Analysis and Reaction Mechanism Predictions
Frontier Molecular Orbital (FMO) theory is a key application of DFT that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for understanding a molecule's reactivity.
HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy indicates a greater propensity for nucleophilic attack. For N-octylhexonamide, the HOMO would likely be localized around the amide group, specifically the nitrogen and oxygen atoms, due to the presence of lone pair electrons.
LUMO: The energy of the LUMO is associated with the molecule's ability to accept electrons. A lower LUMO energy suggests a higher susceptibility to electrophilic attack. In this compound, the LUMO is expected to be centered on the carbonyl carbon of the amide group.
Energy Gap (HOMO-LUMO Gap): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A large energy gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.
By analyzing the FMOs, predictions can be made about the most likely sites for electrophilic and nucleophilic attack on the this compound molecule, thereby elucidating potential reaction mechanisms.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -6.5 | Electron-donating capability, likely localized on the amide group. |
| LUMO | 2.1 | Electron-accepting capability, likely localized on the carbonyl carbon. |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
DFT calculations are widely used to predict various spectroscopic properties, which can aid in the experimental characterization of molecules. researchgate.net
NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C atoms in this compound can be performed. d-nb.infonih.gov By comparing the calculated shifts with experimental data, the accuracy of the computed molecular structure can be validated.
Vibrational Frequencies: The infrared (IR) and Raman spectra of this compound can be simulated by calculating its vibrational frequencies. These calculations help in assigning the observed spectral bands to specific molecular vibrations, such as the C=O stretch of the amide group or the N-H bend.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique provides valuable insights into the conformational flexibility and interactions of molecules with their environment.
Conformational Analysis of this compound in Various Solvents
The long octyl chain and the hexonamide group in this compound allow for significant conformational flexibility. MD simulations can be used to explore the potential energy surface of the molecule and identify its most stable conformations in different solvents. The choice of solvent (e.g., water, ethanol (B145695), chloroform) would influence the conformational preferences due to varying degrees of hydrogen bonding and polarity.
Self-Assembly Simulations and Aggregate Formation Dynamics
Amphiphilic molecules like this compound, which possess both a hydrophilic head (the amide group) and a hydrophobic tail (the octyl chain), have the potential to self-assemble into larger ordered structures, such as micelles or bilayers, in solution. nih.gov MD simulations can be employed to investigate the dynamics of this aggregation process. nih.gov By simulating a system containing multiple this compound molecules in a solvent, one can observe how they interact and organize over time, providing insights into the driving forces and mechanisms of self-assembly.
Quantitative Structure-Property Relationship (QSPR) Studies for this compound Derivatives (focused on non-biological properties)
Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the physicochemical properties of chemicals based on their molecular structure. researchgate.net These models are built by finding a statistical relationship between calculated molecular descriptors and experimentally measured properties.
For this compound and its derivatives, QSPR studies could be developed to predict a range of non-biological properties. This would involve:
Generating a dataset: A series of this compound derivatives would be designed by systematically modifying the molecular structure (e.g., changing the length of the alkyl chain, substituting atoms in the amide group).
Calculating molecular descriptors: For each derivative, a variety of descriptors would be calculated, including constitutional, topological, geometrical, and electronic descriptors.
Developing the QSPR model: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to create a model that correlates the descriptors with a specific property of interest (e.g., boiling point, solubility, viscosity).
Validating the model: The predictive power of the QSPR model would be assessed using external validation techniques to ensure its reliability.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
Development of Molecular Descriptors for this compound
For this compound, a range of descriptors have been computationally generated and are available through chemical databases. These descriptors provide a quantitative profile of the molecule's structural and electronic features.
Table 1: Computed Molecular Descriptors for this compound
| Descriptor Type | Descriptor Name | Value |
|---|---|---|
| Topological | Molecular Weight | 307.4 g/mol |
| Heavy Atom Count | 21 | |
| Rotatable Bond Count | 12 | |
| Complexity | 287 | |
| Electronic | Topological Polar Surface Area | 127 Ų |
| Formal Charge | 0 | |
| Lipophilicity | XLogP3 | 0.2 |
| Hydrogen Bonding | Hydrogen Bond Donor Count | 6 |
These computed descriptors offer a foundational understanding of the this compound molecule. For instance, the count of rotatable bonds suggests a high degree of conformational flexibility. The Topological Polar Surface Area (TPSA) is indicative of the molecule's polarity and its potential to permeate biological membranes. The XLogP3 value, a measure of lipophilicity, suggests a relatively balanced hydrophilic-lipophilic character.
Prediction of Physicochemical Properties (e.g., solubility, surface tension)
The physicochemical properties of this compound, such as its solubility in various solvents and its surface tension, are critical parameters for its practical application. Computational models can predict these properties, offering valuable data without the immediate need for extensive experimental work. These predictions are typically derived from the molecule's structure and the aforementioned molecular descriptors.
While specific experimental studies on the surface tension of this compound are not prominent, predictive models based on its structural features can provide estimations. Similarly, its solubility in water and other solvents can be computationally forecasted.
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Method/Source |
|---|---|---|
| Water Solubility | 1.93 g/L | ALOGPS |
| logS (Water Solubility) | -2.2 | ALOGPS |
| pKa (most acidic) | 12.99 | ChemAxon |
The predicted water solubility of 1.93 g/L suggests that this compound is sparingly soluble in aqueous solutions. The logS value further quantifies this, with values below -4 often considered indicative of poor solubility. The predicted pKa values provide insight into the molecule's potential for ionization in different pH environments, with the most acidic proton likely being one of the hydroxyl groups and the amide proton being significantly less acidic.
It is important to note that these are computationally predicted values and serve as estimations. Experimental validation is necessary to confirm these theoretical findings.
Mechanistic Insights into N Octylhexonamide Interactions and Roles
Supramolecular Assembly and Self-Aggregation Mechanisms of N-octylhexonamide
The self-assembly of N-octylhexonamides is a complex process governed by a delicate interplay of non-covalent interactions, leading to a variety of supramolecular structures. The specific conformation of the molecule is fundamental to the resulting assembly. Studies on N-octyl-D-gluconamide, a representative this compound, reveal significant structural polymorphism in the solid state, with at least three distinct modifications identified: a head-to-tail monolayer crystal (GA I), bilayer crystallites (GA II), and a fibrous form (GA III). psu.edu The correlation between the molecular structure and the resulting supermolecular architecture has been systematically investigated using advanced spectroscopic techniques. psu.edu
Cross-polarization magic-angle spinning (CPMAS) 13C NMR spectroscopy is a key technique for characterizing the molecular conformations and disorder within these assemblies directly in the solid state. psu.eduacs.org For N-octyl-D-gluconamide, this method, in conjunction with Rotational Echo Double Resonance (REDOR) NMR, has been used to determine the molecular conformation near the amide group by measuring magnetic dipolar couplings between 15N and 13C atoms. psu.edu These couplings provide precise internuclear distances, which, combined with chemical shielding data, allow for the determination of torsion angles that define the molecular shape. psu.edu
A key finding is that while the monolayer crystal form exhibits a relatively linear conformation, the fiber and bilayer crystallite modifications adopt a bent, sickle-like shape due to a gauche bend at the C2–C3 bond of the carbohydrate chain. psu.edu This conformational difference is crucial as it dictates how the molecules pack and aggregate into larger structures.
| Modification | Description | Key Conformational Feature | Method of Analysis |
|---|---|---|---|
| GA I | Head-to-tail monolayer crystal | Linear conformation (X-ray confirmed) | X-ray Spectroscopy, 13C CP-MAS NMR |
| GA II | Bilayer crystallites (formed by tempering GA I) | Gauche bend at C2-C3 bond ("sickle" shape) | 13C CP-MAS NMR, 15N-13C REDOR |
| GA III | Micellar fibers (formed in bulk water) | Gauche bend at C2-C3 bond ("sickle" shape) | Electron Microscopy, 13C CP-MAS NMR, 15N-13C REDOR |
Mechanisms of Micellization and Vesicle Formation by this compound
N-octylhexonamides, specifically N-octyl-D-gluconamide, are known to form fibrous assemblies in water. psu.edu These aggregates are described as micellar fibers, which indicates a form of self-assembly driven by the amphiphilic nature of the molecule, where the hydrophobic octyl chains aggregate to minimize contact with water, and the hydrophilic hexonamide headgroups are exposed to the aqueous environment. The fibers formed by N-octyl-D-gluconamide in water are reported to have a bimolecular thickness and can further assemble into extended quadruple helices as observed by electron microscopy. psu.edu This hierarchical assembly from individual molecules to bimolecular fibers and then to more complex helical structures is a hallmark of its self-aggregation mechanism in aqueous solutions. psu.edu
However, detailed mechanistic studies on the formation of conventional spherical or cylindrical micelles, or the formation of enclosed bilayer structures like vesicles, for this compound are not extensively documented in the available literature. Thermodynamic parameters such as the critical micelle concentration (CMC) and the thermodynamics of micellization (Gibbs free energy, enthalpy, and entropy) have not been specifically reported for this compound.
Pathways of Hydrogel and Organogel Formation and Gelation Kinetics
The ability of N-octylhexonamides to act as low molecular weight gelators is directly linked to the self-assembly of the molecules into an extensive three-dimensional network of fibers. psu.edu In the case of N-octyl-D-gluconamide, the formation of fibrous assemblies in water can lead to the entrapment of the solvent, resulting in the formation of a hydrogel. psu.edu The pathway to gelation involves the initial self-assembly of monomers into the primary fibrous structures, which then physically interact and entangle to form a continuous network that immobilizes the bulk solvent. The strength and stability of the resulting gel are dependent on the density and connectivity of this fibrillar network.
Co-assembly Phenomena of this compound with Other Chemical Entities
Scientific studies detailing the co-assembly of this compound with other chemical entities, such as other surfactants, lipids, or polymers, are not available in the provided search results. Such phenomena are critical for creating complex, functional soft materials, but research has not yet been published in this specific area for this compound.
Interfacial Phenomena and Surface Activity Mechanisms of this compound
The amphiphilic structure of this compound, comprising a hydrophobic n-octyl tail and a polar carbohydrate-derived headgroup, suggests it would exhibit surface activity. However, specific experimental studies and detailed mechanistic insights into its behavior at interfaces are not present in the available literature.
Adsorption Mechanisms at Liquid-Air and Liquid-Liquid Interfaces
There is no specific research data available concerning the adsorption mechanisms of this compound at liquid-air or liquid-liquid interfaces. Investigations that would typically involve measurements of surface tension or interfacial tension to determine parameters like the critical micelle concentration (CMC), surface excess concentration (Γ), and the area per molecule at the interface have not been reported for this compound. Therefore, the specific dynamics and thermodynamics of its adsorption, and whether it follows models such as Langmuir or Freundlich isotherms, remain uncharacterized.
Wetting and Spreading Dynamics on Solid Substrates
There are no available scientific reports or data on the wetting and spreading dynamics of this compound solutions on solid substrates. Studies involving the measurement of dynamic contact angles, spreading rates, or the influence of the compound on the wettability of different surfaces have not been conducted or published.
Fundamental Interactions with Model Chemical Systems and Inorganic Surfaces.
The interaction of N-octylhexanamide with inorganic surfaces is dictated by the interplay of its polar amide head and nonpolar alkyl tail. The nature of the surface, whether metallic or semiconductor, will significantly influence the type and strength of these interactions.
Binding Characteristics and Adhesion to Metal and Semiconductor Surfaces.
The amide group in N-octylhexanamide can potentially interact with metal surfaces through the lone pair of electrons on the oxygen or nitrogen atoms, forming coordinate bonds. The strength of this interaction would depend on the nature of the metal. For instance, transition metals with vacant d-orbitals could exhibit stronger interactions. The orientation of the molecule upon adsorption would likely involve the amide group binding to the surface, with the octyl chain extending away from it. This arrangement could lead to the formation of self-assembled monolayers (SAMs), where the hydrophobic alkyl chains pack together, creating a non-polar interface.
While specific data for N-octylhexanamide is absent, the table below outlines potential interaction modes based on general principles of surface science.
| Surface Type | Potential Interaction with Amide Group | Potential Role of Octyl Chain | Expected Adhesion Strength |
| Metal (e.g., Gold, Copper) | Coordination via oxygen or nitrogen lone pairs. | Van der Waals interactions between chains in a self-assembled monolayer. | Moderate to Strong |
| Semiconductor (e.g., Silicon) | Hydrogen bonding with surface hydroxyl groups (if oxidized). Electrostatic interactions. | Van der Waals interactions. | Weak to Moderate |
| Metal Oxides (e.g., Al₂O₃, TiO₂) | Hydrogen bonding with surface hydroxyls. Lewis acid-base interactions. | Van der Waals interactions. | Moderate |
Table 1: Postulated Interactions of N-octylhexanamide with Inorganic Surfaces
It is important to note that these are theoretical considerations, and experimental verification is required to establish the precise binding characteristics and adhesion properties of N-octylhexanamide on these surfaces.
Compatibility and Interaction Mechanisms with Polymeric Matrices.
The compatibility of N-octylhexanamide with polymeric matrices is largely determined by the polarity and chemical structure of both the amide and the polymer. The long, non-polar octyl chain of N-octylhexanamide would favor its incorporation into non-polar or moderately polar polymer matrices.
In non-polar polymers such as polyethylene (B3416737) or polypropylene, the octyl chain would readily interact through van der Waals forces, promoting miscibility. The polar amide group, however, might lead to phase separation if the polymer is strictly non-polar. In more polar polymers, such as polyamides or polyesters, the amide group of N-octylhexanamide could participate in hydrogen bonding with the polymer chains, enhancing compatibility.
A patent for supported liquid membrane separation mentions the use of high molecular weight polymers to increase the viscosity of a carrier liquid containing the related compound N,N-di(n-octyl)hexanamide. google.com This suggests that long-chain alkyl amides can be compatible with certain polymers, acting as plasticizers or modifying the rheological properties of the polymer matrix.
The interaction mechanisms can be summarized as follows:
Van der Waals forces: The primary interaction between the octyl chain and non-polar polymer backbones.
Hydrogen bonding: The amide N-H and C=O groups can act as hydrogen bond donors and acceptors, respectively, interacting with complementary groups in the polymer matrix.
Dipole-dipole interactions: The polar amide group can interact with polar segments of the polymer chain.
Role as a Precursor or Intermediate in Advanced Organic Synthesis.
The utility of N-octylhexanamide as a precursor or intermediate in advanced organic synthesis is not extensively documented. However, its structure suggests potential applications in specific synthetic contexts.
This compound as a Chiral Building Block in Chemical Synthesis.
N-octylhexanamide, in its parent form, is an achiral molecule. For it to function as a chiral building block, a stereocenter must be introduced into either the hexanoyl or the octyl portion of the molecule. For instance, if a chiral carboxylic acid (e.g., (R)-2-methylhexanoic acid) or a chiral amine (e.g., (S)-octan-2-amine) were used in its synthesis, the resulting N-octylhexanamide derivative would be chiral.
While there is no specific literature detailing the use of chiral N-octylhexanamide derivatives as building blocks, the general principles of asymmetric synthesis suggest that such compounds could be valuable. The chirality could be used to induce stereoselectivity in subsequent reactions. For example, a chiral N-octylhexanamide could be deprotonated at the alpha-carbon to the carbonyl group to form a chiral enolate, which could then react with an electrophile to create a new stereocenter with a specific configuration.
The use of chiral auxiliaries is a common strategy in asymmetric synthesis, and a chiral N-octylhexanamide could potentially serve this purpose, although no specific examples have been reported.
Catalytic or Template Roles in Non-Biological Organic Transformations.
There is currently no scientific evidence to suggest that N-octylhexanamide can act as a catalyst or a template in non-biological organic transformations. Catalytic activity would require the molecule to lower the activation energy of a reaction without being consumed, a role for which its structure is not obviously suited.
Similarly, a template role would involve the molecule organizing reactants in a specific orientation to favor a particular reaction pathway. While the amide group can participate in hydrogen bonding, which is a key feature of many organic templates, there are no reported instances of N-octylhexanamide being used in this capacity. The research on related dialkyl amides has primarily focused on their role as extractants in separation processes, such as the extraction of metal ions, rather than as catalysts or templates for organic reactions.
Advanced Analytical Methodologies for N Octylhexonamide Research
Chromatographic Techniques for Separation and Quantification in Complex Matrices (excluding biological fluids)
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
No peer-reviewed studies detailing the development and validation of HPLC methods specifically for the separation and quantification of N-octylhexonamide in complex, non-biological matrices were found. While general HPLC methods exist for long-chain amides, specific parameters such as column chemistry, mobile phase composition, and detector settings for this compound are not documented.
Gas Chromatography (GC) with Advanced Detection (e.g., GCxGC, high-resolution MS)
There is no available literature on the analysis of this compound using gas chromatography, including advanced techniques like comprehensive two-dimensional gas chromatography (GCxGC) or high-resolution mass spectrometry (HRMS). Derivatization protocols, temperature programming, and mass spectral data required for such analyses are absent from scientific databases for this specific compound.
Supercritical Fluid Chromatography (SFC) Applications for this compound Analysis
No published applications of Supercritical Fluid Chromatography (SFC) for the analysis of this compound could be identified. Research on the utility of SFC for separating this particular amide, including modifier and pressure/temperature conditions, is not present in the current body of scientific work.
Capillary Electrophoresis (CE) for Purity Assessment and Isomer Separation
Method Optimization for this compound Purity Profiling
Information regarding the use of Capillary Electrophoresis (CE) for the purity profiling of this compound is not available. Details on method optimization, including buffer composition, pH, applied voltage, and detection methods, are undocumented.
Chiral Separation Techniques for Enantiomeric Excess Determination (if applicable)
The potential chirality of this compound and any corresponding enantiomeric separation techniques using chiral selectors in CE have not been described in the scientific literature. Consequently, there are no established methods for determining its enantiomeric excess.
Hyphenated Techniques for Comprehensive Characterization and Trace Analysis
Hyphenated analytical techniques, which couple a separation method with a detection method, are powerful tools for the identification and quantification of chemical compounds in complex mixtures.
LC-MS/MS and GC-MS/MS for this compound and its Degradants in Environmental Samples
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are the gold standards for trace analysis of organic contaminants and their degradation products in environmental samples due to their high sensitivity and selectivity. researchgate.netipp.ptacs.orgnih.govnih.govacs.orgoup.comnih.govnih.govwaters.com
A thorough search of scientific literature, however, did not yield any specific studies that have developed or applied LC-MS/MS or GC-MS/MS methods for the explicit purpose of detecting and quantifying this compound or its potential degradants in environmental samples such as water, soil, or air. While general methodologies for the analysis of other N-alkyl amides and long-chain fatty acid amides in various matrices exist, direct application and validation for this compound are not documented. nih.govnih.gov The study of amide degradation products using GC-MS is an established field, but lacks specific data for this compound. nih.govnih.govacs.org
Table 1: Representative LC-MS/MS and GC-MS/MS Parameters for Analogous Amide Compounds (General Examples)
| Parameter | LC-MS/MS (for long-chain amides) | GC-MS/MS (for amide degradants) |
| Column | C18 reverse-phase | DB-5ms or equivalent |
| Mobile Phase/Carrier Gas | Gradient of water and acetonitrile/methanol with formic acid | Helium |
| Ionization Mode | Electrospray Ionization (ESI), positive mode | Electron Ionization (EI) |
| Mass Spectrometry | Triple Quadrupole (QqQ) | Triple Quadrupole (QqQ) or Ion Trap |
| Scan Type | Multiple Reaction Monitoring (MRM) | Selected Reaction Monitoring (SRM) |
Note: This table is illustrative and based on general methods for similar compounds, as specific data for this compound is not available.
NMR-hyphenated techniques (e.g., LC-NMR) for Structural Confirmation
Liquid chromatography-nuclear magnetic resonance (LC-NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of compounds in complex mixtures without the need for isolation. tugraz.atresearchgate.netresearchgate.netchromsoc.jp It provides detailed information about the chemical structure, including connectivity and stereochemistry.
Research on this compound has appeared in the context of supramolecular chemistry, particularly concerning the formation of self-assembled structures like gels and fibers. researchgate.netCurrent time information in New York, NY, US.epdf.pub Some of these studies have employed solid-state NMR techniques to characterize the molecular arrangements within these assemblies. epdf.pub However, there are no specific reports in the literature detailing the use of hyphenated LC-NMR techniques for the structural confirmation of this compound or its metabolites and degradants in solution.
Electrochemical Methods and Chemically Modified Electrodes for this compound Detection
Electrochemical methods offer a sensitive, rapid, and cost-effective alternative for the detection of electroactive compounds.
Voltammetric Techniques for Electrochemical Behavior Studies
Voltammetric techniques, such as cyclic voltammetry and square wave voltammetry, are used to study the oxidation and reduction behavior of molecules at an electrode surface, providing insights into their electrochemical properties. ipp.ptuc.ptresearchgate.net
Studies on the electrochemical behavior of N-substituted amides have been conducted, demonstrating that the amide group can undergo electrochemical oxidation. ipp.ptuc.ptresearchgate.net The oxidation potential is influenced by the substitution pattern on the nitrogen atom. For instance, research on propanil (B472794) and related N-substituted amides showed distinct oxidation peaks using a glassy carbon electrode. ipp.ptuc.ptresearchgate.net While these studies provide a basis for predicting that this compound would also be electrochemically active, specific voltammetric studies to determine its redox potentials and reaction mechanisms have not been reported. A book chapter on low molecular mass gelators explicitly states that gel-phase electrochemical investigations of this compound assemblies were not performed. Current time information in New York, NY, US.
Design and Application of Chemically Modified Electrodes for Detection
To enhance the sensitivity and selectivity of electrochemical detection, working electrodes can be modified with various materials. These chemically modified electrodes (CMEs) can facilitate electron transfer or selectively bind the target analyte.
The development of CMEs for the detection of various organic molecules, including amides and related compounds, is an active area of research. acs.orgresearchgate.net However, the scientific literature contains no specific reports on the design, fabrication, or application of chemically modified electrodes for the selective detection of this compound.
Applications and Emerging Research Areas of N Octylhexonamide Excluding Human/medical/safety
Role in Material Science and Engineering
The unique chemical structure of N-octylhexanamide, featuring a long alkyl chain and an amide group, imparts properties that are of significant interest in the field of material science. These properties are being explored for the development of advanced materials with tailored functionalities.
Stimuli-responsive materials, or smart materials, are materials that undergo a change in their properties in response to external stimuli such as temperature, pH, light, or the presence of specific chemicals. While direct research on the stimuli-responsive properties of N-octylhexanamide is limited, the broader class of N-alkylamides and related compounds has shown significant promise in this area. For instance, low molecular weight gelators based on pyridyl-N-oxide amides have been shown to be highly responsive to the presence of various salts, which can trigger or enhance the gelation process. mdpi.com The interactions between the N-oxide moieties and the ions in the salt are responsible for this responsive behavior. mdpi.com This suggests that with appropriate functionalization, N-octylhexanamide could be engineered to create smart systems that respond to specific chemical or physical cues.
The development of such responsive materials opens up possibilities for applications in sensors, controlled release systems, and adaptive coatings. The ability to tune the material's properties on demand is a key driver of research in this field. frontiersin.org
Additives are crucial in polymer science for enhancing the properties of materials to meet specific performance requirements. While specific data on N-octylhexanamide as a polymer additive is not widely available, the general class of fatty acid amides is known to be used as processing aids, slip agents, and anti-blocking agents in plastics. The long, non-polar octyl chain of N-octylhexanamide would be compatible with many polymer matrices, while the polar amide group could provide specific interactions.
In a broader context, the use of functional additives to modify polymer properties is a well-established practice. For example, the incorporation of a multifunctional epoxy additive in polyamide (PA6) and polyethylene (B3416737) terephthalate (B1205515) (PET) blends has been shown to increase the torque during processing, indicating a rise in viscosity and a compensation for degradation. mdpi.com This highlights the potential for amide-containing compounds to act as reactive compatibilizers or modifiers in polymer blends.
Table 1: Effect of a Multifunctional Epoxy Additive (Joncryl) on the Processing Torque of PA6 and PET/PA6 Blends This table is based on data for a related class of polymer additives and is for illustrative purposes.
| Material Composition | Additive Concentration (%) | Adjusted Torque (N.m) |
| Neat PA6 | 0 | ~4 |
| Neat PA6 | 1.5 | ~14 |
| PET/PA6 (75/25) | 0 | ~6 |
| PET/PA6 (75/25) | 1.5 | ~10 |
| PET/PA6 (25/75) | 0 | ~5 |
| PET/PA6 (25/75) | 1.5 | ~12 |
Source: Adapted from research on multifunctional epoxy additives in polymer blends. mdpi.com
The amphiphilic nature of molecules like N-octyl-D-gluconamide, a hydroxylated analogue of N-octylhexanamide, makes them excellent candidates for self-assembly into well-defined nanostructures. These molecules possess a hydrophilic head group and a hydrophobic tail, which drives their spontaneous organization in solution to form structures such as micelles, fibers, and gels.
Research has demonstrated that N-octyl-D-gluconamide can form nanofibrous materials in aqueous solutions through a combination of hydrogen bonding and hydrophobic interactions. nih.gov These self-assembled structures have potential applications in various non-biological fields, including materials science and cosmetics. nih.gov The ability to control the self-assembly process by altering environmental conditions like temperature or solvent composition allows for the creation of materials with tunable properties. nih.gov
The formation of these nanostructures is a bottom-up approach to creating advanced materials with applications in areas such as catalysis, electronics, and the development of novel composites. cigrjournal.org
Environmental Science Applications
The interactions of N-octylhexanamide with the environment, both in terms of remediation technologies and its ultimate fate, are critical areas of study.
The chemical structure of N-octylhexanamide suggests its potential use in sorption and remediation technologies. The long alkyl chain can interact with non-polar pollutants, while the amide group can participate in more specific interactions. N,N-dialkylamides, a class of compounds to which N-octylhexanamide belongs, have been investigated as extractants for the separation of metal ions in various processes, including the reprocessing of spent nuclear fuel.
For instance, N,N-di(n-octyl)hexanamide has been used in supported liquid membrane systems for chemical separation. cigrjournal.org These systems rely on a carrier molecule, like the amide, to selectively transport specific species across a membrane. Furthermore, N,N-dialkylamides have been studied for their ability to extract actinides, demonstrating their potential in environmental remediation of radioactive waste streams.
Table 2: Common Sorption Isotherm Models This table provides a general overview of models used to describe sorption processes.
| Isotherm Model | Equation | Key Parameters | Description |
| Langmuir | qe = (qmax * b * Ce) / (1 + b * Ce) | qmax (maximum sorption capacity), b (Langmuir constant related to the energy of sorption) | Assumes monolayer sorption onto a homogeneous surface with a finite number of identical sites. |
| Freundlich | qe = Kf * Ce^(1/n) | Kf (Freundlich capacity factor), n (Freundlich intensity parameter) | Empirically derived equation that describes multilayer sorption onto a heterogeneous surface. |
| Temkin | qe = (RT/b) * ln(A * Ce) | A (Temkin isotherm equilibrium binding constant), b (Temkin isotherm constant) | Considers the effects of indirect sorbate/sorbate interactions on the sorption process. |
Source: Based on general knowledge of sorption phenomena. cigrjournal.org
Understanding the environmental fate of chemicals is crucial to assessing their long-term impact. The degradation of N-octylhexanamide in the environment is expected to occur through both abiotic (non-biological) and biotic (biological) pathways.
Abiotic degradation can be influenced by factors such as sunlight (photodegradation) and water (hydrolysis). The combination of abiotic and biotic processes often leads to a more complete breakdown of organic compounds in the environment. rsc.org
Biotic degradation is a key pathway for the breakdown of long-chain alkylamides. Studies on related compounds, such as long-chain alkylamines, have shown that they can be utilized by various microorganisms as a source of carbon, nitrogen, and energy. nih.gov Bacteria, such as Pseudomonas species, have been isolated that can degrade primary alkylamines with chain lengths ranging from C3 to C18. nih.gov The proposed degradation pathway for these compounds typically involves the cleavage of the C-N bond to form an alkanal, which is then further oxidized to a fatty acid. nih.govresearchgate.net These fatty acids can then be metabolized through the β-oxidation cycle. europa.eu
The rate and extent of biodegradation can be influenced by the length of the alkyl chain, with some studies suggesting that very long chains may be degraded more slowly. researchgate.net The presence of other nutrients and environmental conditions also play a significant role in the microbial degradation of these compounds. nih.gov
Information regarding "N-octylhexonamide" is not available in the public domain, preventing the creation of the requested article.
Despite a comprehensive search of scientific databases and chemical literature, no information was found on the chemical compound "this compound" in the context of advanced chemical separations, purification processes, or its contribution to sustainable chemistry and green industrial processes. The specified applications in liquid-liquid extraction, solid-phase extraction, membrane technologies, development of bio-based feedstocks, circular economy approaches, and as a catalytic support did not yield any relevant results for this particular compound.
The search did yield information on related concepts and different chemical compounds. For instance, studies were found detailing the use of N-n-octylcyclohexylamine in liquid-liquid extraction for the separation of lead(II). rsc.org Similarly, general principles and applications of various separation techniques were identified, including:
Liquid-Liquid Extraction (LLE): A method that uses immiscible solvents to separate compounds based on their relative solubilities. rsc.orgchromatographyonline.comnih.govresearchgate.net
Solid-Phase Extraction (SPE): A technique where compounds in a liquid mixture are separated by their affinity to a solid sorbent. lcms.czunitedchem.comnih.govgcms.czca.gov
Membrane Technologies: These employ semi-permeable membranes to separate substances based on size, charge, or other physical and chemical properties. mdpi.commdpi.comh2site.euwalshmedicalmedia.comsulzer.com
Furthermore, the search provided extensive information on broader topics such as:
Sustainable and Green Chemistry: This field focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemistryforsustainability.orgmdpi.comacs.orgrsc.orgajgreenchem.com
Bio-based Feedstocks: These are renewable, biological resources used to produce chemicals, materials, and energy. researchgate.netcefic.orgresearchgate.netpolymerexpert.biz
Circular Economy: An economic model focused on eliminating waste and promoting the continual use of resources. wikipedia.orgmdpi.comfrontiersin.orgresearchgate.neteuropa.eu
Catalytic Support: Materials, typically with a high surface area, onto which catalysts are affixed to enhance their performance and stability. mdpi.comnih.govwikipedia.orgrsc.orgresearchgate.net
However, none of the retrieved sources mentioned "this compound." This lack of data makes it impossible to generate the scientifically accurate and detailed article as per the user's request and specific outline. The provided structure requires in-depth research findings and data tables that are non-existent for the specified compound in the public scientific literature.
Therefore, the requested article on "this compound" cannot be produced.
Conclusion and Future Research Directions
Summary of Key Academic Discoveries and Remaining Challenges in N-octylhexonamide Synthesis and Characterization
A thorough review of academic literature indicates a significant gap in the scientific record regarding the compound specifically named "this compound." There are no established, reproducible synthesis methods or comprehensive characterization data—such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, or mass spectrometry—published for this exact compound. The primary challenge, therefore, is the fundamental lack of recognition and study of "this compound" as a distinct chemical entity. While related compounds like N-octylhexanamide and its derivatives have been documented, a direct scientific discourse on "this compound" is absent.
Future Directions in Advanced Spectroscopic and Computational Approaches for this compound
Should "this compound" be synthesized and identified, future research could benefit significantly from advanced spectroscopic and computational techniques. Techniques such as solid-state NMR and advanced mass spectrometry could elucidate its structural and dynamic properties. Computational modeling, including density functional theory (DFT) and molecular dynamics (MD) simulations, would be invaluable for predicting its molecular geometry, vibrational frequencies, and interaction potentials, offering insights into its behavior at a molecular level.
Unexplored Mechanistic Aspects of this compound Interactions and Assembly
The potential for this compound to participate in intermolecular interactions and self-assembly remains entirely unexplored. Drawing parallels from related amphiphilic amides, future investigations could focus on its ability to form micelles, vesicles, or other supramolecular structures in various solvents. Understanding the thermodynamics and kinetics of these assembly processes would be a crucial first step in determining its potential applications.
Emerging Opportunities for this compound in Novel Non-Biological Applications
Given the absence of foundational research, any discussion of applications for "this compound" is purely speculative. However, based on the properties of similar long-chain amides, potential areas of exploration could include its use as a gelling agent, a surfactant, or a component in materials science for creating structured organic materials. Its utility in fields such as lubrication or as a phase-transfer catalyst could also be investigated.
Interdisciplinary Research Prospects and Long-Term Outlook for this compound in Academic Chemistry
The long-term outlook for "this compound" in academic chemistry is contingent on its initial synthesis and characterization. If the compound is found to possess unique and valuable properties, it could attract interdisciplinary interest from materials scientists, physical chemists, and chemical engineers. Collaborative research would be essential to fully explore its potential and establish a foothold for "this compound" within the broader landscape of chemical research. Without this foundational work, the compound will likely remain absent from academic discourse.
Q & A
Q. What are the standard synthetic routes for N-octylhexonamide, and how can purity be validated experimentally?
this compound synthesis typically involves amide bond formation between hexanoic acid derivatives and n-octylamine. Common methods include carbodiimide-mediated coupling (e.g., EDC/HOBt) or Schlenk techniques under inert conditions. Purity validation requires a combination of chromatographic (HPLC, GC) and spectroscopic methods (¹H/¹³C NMR, FT-IR). For quantitative purity, integrate NMR peaks or use HPLC with a calibrated standard curve. Ensure all solvents are thoroughly removed via lyophilization or vacuum drying, as residual solvents can skew purity assessments .
Q. Which in vitro assays are most suitable for preliminary evaluation of this compound’s biological activity?
Begin with cell viability assays (e.g., MTT or resazurin reduction) to assess cytotoxicity. For target-specific activity, use enzyme inhibition assays (e.g., fluorometric or colorimetric substrate turnover) with positive and negative controls. Dose-response curves (IC₅₀/EC₅₀) should be generated using at least three independent replicates. Include solvent controls (e.g., DMSO) to rule out vehicle interference .
Q. How should researchers design experiments to characterize this compound’s physicochemical properties?
Key properties include logP (octanol-water partition coefficient), solubility (in PBS, DMSO, and biological buffers), and stability (pH, temperature). Use shake-flask methods for logP determination and UV-Vis spectroscopy for solubility. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) paired with LC-MS can identify degradation products. Document all conditions meticulously to ensure reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound across studies?
Contradictions often arise from variations in solvent pre-treatment, temperature, or measurement techniques. Design a comparative study using standardized protocols (e.g., USP <711> dissolution methods). Validate results with orthogonal techniques: gravimetric analysis for saturated solutions and dynamic light scattering (DLS) for colloidal suspensions. Cross-reference with computational solubility predictors (e.g., COSMO-RS) to identify outliers .
Q. What strategies optimize this compound’s synthetic yield while minimizing side products?
Employ design of experiments (DoE) to evaluate factors like reaction temperature, stoichiometry, and catalyst loading. Use response surface methodology (RSM) to model interactions between variables. Monitor reaction progress in real time via in situ FT-IR or Raman spectroscopy. For persistent side products, consider kinetic trapping (e.g., low-temperature quenching) or selective crystallization .
Q. How can computational modeling predict this compound’s interactions with biological targets?
Molecular docking (AutoDock Vina, Schrödinger Suite) can identify potential binding sites using X-ray or cryo-EM structures of targets. Validate predictions with molecular dynamics (MD) simulations (GROMACS, AMBER) to assess binding stability. Combine with free-energy perturbation (FEP) calculations to quantify affinity differences between analogs. Cross-correlate results with experimental SAR data to refine models .
Q. What methodologies address discrepancies in this compound’s reported pharmacokinetic profiles?
Discrepancies may stem from assay variability (e.g., plasma protein binding, metabolic stability). Use standardized in vitro models (e.g., human hepatocyte assays for metabolism, Caco-2 monolayers for permeability). Validate in vivo findings with radiolabeled tracer studies (¹⁴C or ³H isotopes) to track absorption/distribution. Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile in vitro-in vivo correlations (IVIVC) .
Methodological Guidance
Q. How should researchers conduct a systematic literature review on this compound?
Use databases like PubMed, SciFinder, and Reaxys with Boolean operators (e.g., "this compound AND synthesis NOT patent"). Prioritize primary literature (peer-reviewed journals) over reviews. Extract data into a matrix comparing synthesis routes, bioactivity, and analytical methods. Critically appraise studies for methodological rigor (sample size, controls, statistical analysis) .
Q. What statistical approaches are appropriate for analyzing dose-response data in this compound studies?
Use nonlinear regression (four-parameter logistic model) to calculate IC₅₀/EC₅₀ values. Assess goodness-of-fit via R² and residual plots. For multi-group comparisons, apply ANOVA with post-hoc corrections (e.g., Tukey’s test). Report confidence intervals and effect sizes to contextualize significance. Open-source tools like GraphPad Prism or R (drc package) are recommended .
Q. How to ensure reproducibility when scaling up this compound synthesis for preclinical studies?
Document all parameters: reaction scale, stirring rate, and purification steps (e.g., column chromatography gradients). Use process analytical technology (PAT) like inline NMR or HPLC for real-time monitoring. Characterize intermediates (e.g., by HRMS) to confirm structural integrity. Adhere to FAIR data principles by sharing raw spectra and chromatograms in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
